molecular formula C8H7FN4 B1453899 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole CAS No. 1250242-44-4

5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B1453899
CAS No.: 1250242-44-4
M. Wt: 178.17 g/mol
InChI Key: OGDSJRZNPPQOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole is a substituted tetrazole featuring a phenyl ring with fluorine at the 5-position and a methyl group at the 2-position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The fluorine and methyl substituents on the phenyl ring influence its electronic and steric properties, affecting reactivity, solubility, and biological activity.

Properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDSJRZNPPQOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Route

The most commonly reported synthesis of 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole involves the cycloaddition reaction between 5-fluoro-2-methylphenyl isocyanate and sodium azide. This reaction proceeds under controlled temperature conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the formation of the tetrazole ring by enabling effective nucleophilic attack of the azide ion on the isocyanate intermediate.

Key features:

  • Starting materials: 5-Fluoro-2-methylphenyl isocyanate and sodium azide.
  • Solvent: DMF or DMSO.
  • Conditions: Reflux or controlled heating to promote ring closure.
  • Mechanism: Nucleophilic cycloaddition forming the tetrazole ring.

This method is widely used both in laboratory-scale synthesis and industrial production, with scale-up involving continuous flow reactors to improve yield and purity. Industrial processes also emphasize green chemistry principles such as solvent recycling and waste reduction to enhance sustainability.

Green Catalytic Approach Using Biosynthesized Silver Nanocomposite

Recent advances have introduced an eco-friendly and efficient catalytic method for synthesizing 1-substituted 1H-1,2,3,4-tetrazoles, including derivatives like 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole, by employing a biosynthesized silver/sodium borosilicate nanocomposite (ASBN) catalyst.

Catalyst preparation:

  • The ASBN catalyst is synthesized by reducing silver ions (Ag⁺) to silver nanoparticles (Ag⁰) using leaf extract from Aleurites moluccana, a plant rich in polyphenols and flavonoids.
  • The plant extract acts as a natural reducing and stabilizing agent, avoiding hazardous chemicals.
  • Silver nanoparticles are immobilized on sodium borosilicate glass, creating a stable, heterogeneous catalyst.

Catalytic reaction conditions:

  • The catalyst facilitates the [2 + 3] cycloaddition of primary amines (such as 5-fluoro-2-methylphenyl amine derivatives) with sodium azide and triethyl orthoformate.
  • The reaction proceeds solvent-free at 120 °C for approximately 3 hours.
  • This method yields high purity tetrazole products with isolated yields up to 94%.

Advantages:

  • Avoids toxic reagents like hydrazoic acid.
  • Shorter reaction times and higher yields compared to traditional methods.
  • Easy catalyst recovery and recyclability without significant loss of activity.
  • Environmentally benign due to the use of natural plant extracts and solvent-free conditions.

Comparative Data on Catalytic Efficiency and Yields

Entry Catalyst (g) Temperature (°C) Time (h) Yield (%) Notes
1 None 120 3 0 No catalyst control
2 Sodium borosilicate (0.03) 120 8 77 Without silver nanoparticles
3 Sodium borosilicate (0.05) 120 8 82 Without silver nanoparticles
4 Ag/sodium borosilicate (0.03) 90 5 60 Lower temperature
5 Ag/sodium borosilicate (0.03) 120 3 85 Optimized condition
6 Ag/sodium borosilicate (0.05) 120 3 94 Highest yield
7 Ag/sodium borosilicate (0.05) 100 3 77 Slightly lower temperature
8 Ag/sodium borosilicate (0.07) 120 3 94 Catalyst loading increase

Reaction conditions: 2.0 equiv amine, 2.0 equiv sodium azide, 2.4 equiv triethyl orthoformate, solvent-free.

Analytical Characterization and Confirmation of Product Formation

  • FT-IR Spectroscopy: Disappearance of NH₂ stretching bands and appearance of C=N stretching bands (1620–1680 cm⁻¹) confirm tetrazole ring formation.
  • ¹H NMR Spectroscopy: Characteristic proton signal for the tetrazole ring observed at δ = 7.80–8.40 ppm.
  • ¹³C NMR Spectroscopy: Tetrazole ring carbon signal appears at δ = ~141–157 ppm.

These spectral data validate the successful synthesis of 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole via the described catalytic method.

Comparison with Other Reported Synthetic Methods

Entry Reaction Conditions Time (h) Yield (%) Drawbacks Reference
1 RNC, HN₃, H₂SO₄, Et₂O, reflux 24 32 Long time, low yield, hazardous hydrazoic acid (24)
2 RNH₂, CH(OEt)₃, NaN₃, Yb(OTf)₃, 2-methoxyethanol, 100 °C 6 88 Use of expensive catalysts, organic solvents (26)
3 RNH₂, CH(OEt)₃, NaN₃, natrolite zeolite, solvent-free, 120 °C 4 93 Difficult catalyst procurement (29)
4 RNH₂, CH(OEt)₃, NaN₃, silica sulfuric acid, solvent-free, 120 °C 8 89 Longer reaction time (57)
5 RNH₂, CH(OEt)₃, NaN₃, trifluoromethanesulfonimide, glycerol, r.t. 3.5 90 Use of specialized reagents (58)
6 RNH₂, CH(OEt)₃, trimethylsilyl azide, FeCl₃, solvent-free, 70 °C 6 88 Use of homogeneous catalysts, toxic reagents (59)
7 RNH₂, CH(OEt)₃, NaN₃, ASBN catalyst, solvent-free, 120 °C 3 94 Green, efficient, recyclable catalyst This work

The ASBN catalytic method stands out for its combination of high yield, shorter reaction time, solvent-free conditions, and environmentally friendly catalyst preparation and reuse.

Summary of Research Findings

  • The classical synthesis involving isocyanate and sodium azide remains a reliable route but involves toxic reagents and organic solvents.
  • The biosynthesized Ag/sodium borosilicate nanocomposite catalyst offers a greener, more efficient alternative for preparing 1-substituted tetrazoles, including 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole.
  • The ASBN catalyst is prepared using renewable plant extracts, avoiding hazardous chemicals.
  • The catalytic process is solvent-free, operates under moderate heating, and achieves high isolated yields (>90%) with facile catalyst recovery.
  • Analytical data confirm the purity and structure of the synthesized tetrazoles.
  • This method addresses common drawbacks of previous protocols such as long reaction times, difficult catalyst recovery, and environmental hazards.

This comprehensive review of preparation methods for 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole highlights the evolution from classical synthetic routes to innovative green catalytic approaches, providing authoritative and diverse insights into efficient and sustainable synthesis strategies.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of tetrazole derivatives in anticancer drug development. Compounds containing the tetrazole ring have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that modifications of tetrazole could enhance the antiproliferative activity against human colon cancer cells (WiDr) with a notable GI50 value of 4.5 μM for specific derivatives .

Table 1: Anticancer Activity of Tetrazole Derivatives

Compound NameTarget Cell LineGI50 Value (μM)Reference
Compound AWiDr4.5
Compound BMCF-70.48
Compound CHCT-1161.54

Mechanism of Action

The mechanism behind the anticancer activity of tetrazole derivatives often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and cell cycle arrest . For example, compounds have been observed to increase p53 expression levels and trigger apoptosis in MCF-7 cells.

Material Science

Synthesis of Functional Materials

Tetrazoles are utilized in the synthesis of functional materials due to their unique properties. The presence of nitrogen atoms in the tetrazole ring contributes to their stability and reactivity, making them suitable for applications in polymers and coatings. Research has demonstrated that incorporating tetrazole into polymer matrices can enhance thermal stability and mechanical properties .

Table 2: Properties of Tetrazole-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Poly(tetrazole)25050
Tetrazole Copolymer23045

Agricultural Chemistry

Pesticidal Activities

The application of tetrazole derivatives extends to agricultural chemistry where they are explored for their pesticidal properties. Research indicates that certain tetrazole compounds exhibit herbicidal activity against specific weed species, providing a potential avenue for developing new herbicides .

Case Study: Herbicidal Activity

A series of tetrazole derivatives were tested against common agricultural weeds, showing effective growth inhibition at concentrations as low as 100 ppm. The results suggest that these compounds could serve as environmentally friendly alternatives to traditional herbicides.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Key Substituents Compared :

  • Fluorine (electron-withdrawing): Impacts melting points, solubility, and electronic density.
  • Methyl (electron-donating): Enhances steric bulk and lipophilicity.
  • Chloro/Bromo (electron-withdrawing): Increases molecular weight and polarizability.

Table 1: Physical Properties of Selected Tetrazoles

Compound Name Substituents Melting Point (°C) IR (C=N Stretch, cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
5-(5-Fluoro-2-methylphenyl)-1H-tetrazole 5-F, 2-Me Not reported Not reported Not reported -
5-(m-Tolyl)-1H-tetrazole (2d) 3-Me 57–58 1605 2.6 (s, CH₃), 7.32–7.85 (aromatic)
5-(p-Tolyl)-1H-tetrazole (2e) 4-Me 248–250 1590 2.38 (s, CH₃), 7.41–7.96 (aromatic)
5-(4-Fluorophenyl)-1H-tetrazole (2i) 4-F 210–211 1610 7.47 (t, J=8.8 Hz), 8.07–8.11 (m)
5-(4-Methoxyphenyl)-1H-tetrazole (2a) 4-OCH₃ Not reported 1728 3.8 (s, OCH₃), 7.41–7.96 (aromatic)
5-(4-Bromophenyl)-1H-tetrazole (2h) 4-Br 267–268 1602 7.6–8.2 (d, J=8.4 Hz)

Observations :

  • Melting Points : Electron-withdrawing groups (e.g., Br, F) correlate with higher melting points (e.g., 267–268°C for Br vs. 57–58°C for 3-Me), likely due to enhanced intermolecular interactions .
  • NMR Shifts : Methyl groups in ortho/meta positions (e.g., 2d, 2e) produce distinct singlet peaks (δ ~2.6–2.38), while fluorine in para positions (2i) causes downfield shifts in aromatic protons (δ ~8.07–8.11) .
Electronic and Steric Effects on Reactivity
  • Fluorine Substituents : The 5-fluoro group in the target compound may reduce electron density in the phenyl ring, similar to 5-(4-fluorophenyl)-1H-tetrazole (2i), which could enhance electrophilic substitution resistance .

Biological Activity

5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

  • Starting Materials : 5-Fluoro-2-methylphenyl derivatives.
  • Reagents : Sodium azide and other coupling agents.
  • Conditions : The reaction is generally conducted in a solvent such as DMF or DMSO under reflux conditions.

Antimicrobial Properties

Research indicates that 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole has demonstrated anti-inflammatory effects in various models. Studies have reported reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole is crucial for optimizing its biological activity. Modifications to the tetrazole ring and the fluorinated phenyl group can significantly influence its potency.

Key Findings:

  • Fluorination : The presence of fluorine enhances lipophilicity and bioavailability.
  • Substituent Variations : Altering the position of substituents on the phenyl ring can lead to improved activity against specific targets.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various tetrazole derivatives including 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole. Results indicated that this compound had a superior inhibitory effect compared to other derivatives tested.

Study 2: In Vivo Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of 5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole resulted in a significant reduction in paw edema compared to controls. This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Basic: What are the established synthetic methodologies for 5-(5-Fluoro-2-methylphenyl)-1H-tetrazole, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cycloaddition reactions. For example, tetrazole derivatives can be prepared using azide-alkyne cycloaddition (e.g., HN₃ with substituted nitriles) . Nano-TiCl₄·SiO₂ catalysts have been employed to enhance regioselectivity and yields in similar tetrazole syntheses, with reaction parameters such as solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) critically affecting reaction efficiency . Optimization studies suggest that stoichiometric ratios of NaN₃ to nitrile precursors (1:1.2) minimize side products .

Advanced: How can factorial design be applied to optimize the synthesis of 5-(5-Fluoro-2-methylphenyl)-1H-tetrazole?

Answer:
Factorial design allows systematic evaluation of variables (e.g., temperature, catalyst loading, solvent). For instance, a 2³ factorial design could test:

  • Factors : Temperature (80°C vs. 120°C), catalyst concentration (5% vs. 10% w/w), and reaction time (12 vs. 24 hours).
  • Response Variables : Yield (%) and purity (HPLC).
    Data analysis via ANOVA can identify significant interactions, such as the synergistic effect of higher catalyst loading and prolonged reaction time on yield . This approach reduces experimental redundancy and identifies optimal conditions for scale-up.

Data Contradiction: How should researchers resolve discrepancies in reported NMR chemical shifts for 5-aryl-tetrazole derivatives?

Answer:
Discrepancies in NMR data (e.g., δ 8.2–8.5 ppm for aromatic protons) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism (1H vs. 2H-tetrazole forms). For 5-phenyltetrazole, FT-IR and ¹H NMR spectra in DMSO-d₆ show distinct NH stretching (~3200 cm⁻¹) and aromatic proton splitting patterns, which should be cross-referenced with computational predictions (e.g., DFT) . Repetition under controlled conditions (e.g., anhydrous solvent, standardized concentration) is recommended to validate findings .

Mechanistic Insight: What role do the 5-fluoro and 2-methyl substituents play in the compound’s reactivity and stability?

Answer:
The electron-withdrawing fluoro group enhances electrophilic substitution reactivity at the phenyl ring, while the methyl group sterically hinders nucleophilic attack. Computational studies on similar fluorophenyl-tetrazoles suggest that the para-fluoro substituent increases thermal stability by reducing π-electron density, as evidenced by DSC analysis (decomposition >200°C) . Comparative studies with non-fluorinated analogs (e.g., 5-methylphenyl-tetrazole) are critical to isolate electronic vs. steric effects .

Theoretical Framework: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:
Density Functional Theory (DFT) calculations can predict substituent effects on HOMO-LUMO gaps and electrostatic potential surfaces. For example, studies on 1,3,4-thiadiazole derivatives show that electron-deficient aryl groups improve binding affinity to enzymatic targets (e.g., fungal CYP51) . Molecular docking of 5-(5-Fluoro-2-methylphenyl)-1H-tetrazole into active sites (e.g., bacterial dihydrofolate reductase) can prioritize derivatives for synthesis .

Advanced Characterization: What spectroscopic and crystallographic techniques confirm the tautomeric form of 5-aryl-tetrazoles?

Answer:

  • ¹H NMR : NH protons in 1H-tetrazoles appear as broad singlets (~10–12 ppm), absent in 2H-tautomers .
  • X-ray Crystallography : Resolves tautomeric preference; e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazole adopts a planar conformation with N–H···N hydrogen bonding .
  • IR Spectroscopy : NH stretching vibrations (~3100–3300 cm⁻¹) differentiate tautomers .

Stability Profiling: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Quantifies decomposition thresholds (e.g., 5% weight loss at 150°C) .
  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals. Acidic conditions (pH <3) may hydrolyze the tetrazole ring, requiring stabilization via co-solvents (e.g., PEG-400) .

Biological Screening: What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?

Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using 5-phenyltetrazole derivatives as positive controls .
  • Enzyme Inhibition : Measure IC₅₀ against C. albicans CYP51 via UV-Vis spectroscopy, comparing to fluconazole .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Synthetic Byproducts: How can side products from tetrazole synthesis be identified and minimized?

Answer:

  • LC-MS : Detect intermediates (e.g., uncyclized thiosemicarbazides) and dimeric byproducts.
  • Side Reaction Mitigation : Reduce NaN₃ excess (<10%) and employ slow addition of precursors to minimize exothermic side reactions .

Regulatory Compliance: What safety protocols are recommended for handling azide precursors during synthesis?

Answer:

  • Azide Handling : Use explosion-proof fume hoods and avoid contact with heavy metals (risk of NaN₃ decomposition).
  • Waste Disposal : Quench residual azides with NaNO₂/HCl to generate non-explosive N₂ gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.